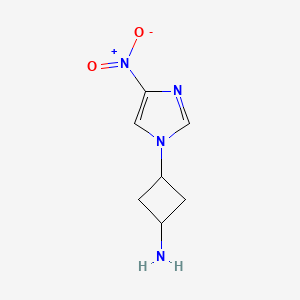

cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine: is a chemical compound characterized by the presence of a cyclobutanamine ring substituted with a 4-nitro-1H-imidazol-1-yl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanamine derivative with a nitroimidazole compound. The reaction conditions often include the use of catalysts, such as nickel, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Cyclization: Catalysts like nickel or palladium are often employed.

Major Products Formed

Reduction of the nitro group: Results in the formation of an amino derivative.

Substitution reactions: Lead to various substituted imidazole derivatives.

Cyclization reactions: Produce more complex heterocyclic compounds.

Applications De Recherche Scientifique

Drug Development

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine is investigated for its potential as a pharmacophore in the development of novel therapeutic agents. Its unique structural characteristics allow it to interact with various biological targets, making it a candidate for treating diseases such as cancer and bacterial infections.

Case Study: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, this compound demonstrated dose-dependent inhibition of cell proliferation against several tumor types, with significant apoptosis observed at higher concentrations.

Biochemistry

This compound serves as a probe to study enzyme interactions and biochemical pathways. The nitroimidazole moiety can undergo bioreductive activation, generating reactive intermediates that interact with cellular components, including DNA and proteins. Such interactions may lead to various biological effects, including cytotoxicity against cancer cells.

Mechanism of Action

The mechanism involves the interaction with specific molecular targets such as enzymes or receptors, leading to biological effects through the formation of reactive intermediates.

Molecular Biology

This compound is utilized in the synthesis of novel biomolecules for research purposes. Its ability to participate in various chemical reactions allows researchers to create complex structures that can be used to investigate biological processes.

Mécanisme D'action

The mechanism of action of cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine: Lacks the cis-configuration.

4-Nitro-1H-imidazole derivatives: Similar in structure but differ in the substituent positions.

Uniqueness

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different interaction patterns with molecular targets compared to its trans- or non-cis counterparts .

Activité Biologique

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the nitro group on the imidazole ring and the cyclobutane framework contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C7H10N4O2 with a molecular weight of approximately 182.18 g/mol. Its physical properties include a density of 1.721 g/cm³ and a boiling point of 421.53°C at 760 mmHg .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The nitroimidazole moiety can undergo bioreductive activation, generating reactive intermediates that interact with cellular components, including DNA and proteins. This interaction may lead to various biological effects, including cytotoxicity against cancer cells .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 8.0 | |

| MCF-7 (Breast Cancer) | 15.0 |

These findings suggest that the compound may act as a potential lead in the development of new anticancer agents.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer metabolism:

- CSNK2A2 Inhibition : The compound showed promising results in inhibiting casein kinase II (CSNK2A2), an enzyme implicated in cell proliferation and survival .

Mechanism Insights

The mechanism by which this compound exerts its effects involves:

- Formation of Reactive Intermediates : The reduction of the nitro group can lead to the formation of amino derivatives that may interact with DNA.

- Nucleophilic Substitution Reactions : The imidazole ring can participate in nucleophilic substitutions, potentially modifying other biomolecules .

Study on Antitumor Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several tumor types. Results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .

Comparative Analysis with Similar Compounds

A comparative study highlighted the unique biological profile of this compound compared to other nitroimidazole derivatives:

| Compound | IC50 (µM) | Unique Features |

|---|---|---|

| This compound | 12.5 | Unique cis configuration |

| 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine | 20.0 | Lacks cis configuration |

| 4-Nitroimidazole derivatives | Varies | Different substituent positions |

This table illustrates that the cis configuration significantly influences the compound's biological activity and reactivity.

Propriétés

IUPAC Name |

3-(4-nitroimidazol-1-yl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c8-5-1-6(2-5)10-3-7(9-4-10)11(12)13/h3-6H,1-2,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVXOAVJOJVPQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=C(N=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609552 |

Source

|

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395074-87-0 |

Source

|

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.